6-Bromoisoquinoline-4-carbonitrile is a significant compound in organic chemistry, particularly within medicinal chemistry and material science. This compound features a bromine atom and a cyano group attached to an isoquinoline structure, which enhances its reactivity and versatility in various chemical reactions. It serves as a crucial building block for synthesizing pharmaceutical intermediates and potential drug candidates.
6-Bromoisoquinoline-4-carbonitrile is classified under the isoquinoline derivatives, which are heterocyclic compounds containing a fused benzene and pyridine ring. The compound can be sourced from various chemical suppliers and is typically produced through synthetic methods in laboratory settings. Its molecular formula is , with a molecular weight of 233.06 g/mol.
The synthesis of 6-Bromoisoquinoline-4-carbonitrile can be achieved through several methods, with the Buchwald-Hartwig amination being one of the most prominent techniques. This method involves the coupling of 6-bromoisoquinoline with suitable amines under palladium catalysis, allowing for the introduction of various functional groups.
These methods are optimized for scalability in industrial production to ensure cost-effectiveness while minimizing residual palladium in the final product, making it suitable for pharmaceutical applications .
The molecular structure of 6-Bromoisoquinoline-4-carbonitrile can be represented as follows:
The compound exhibits a planar structure due to the aromatic nature of the isoquinoline moiety, which contributes to its stability and reactivity .
6-Bromoisoquinoline-4-carbonitrile participates in various chemical reactions:
The mechanism of action for 6-Bromoisoquinoline-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and cyano groups enhances its binding affinity and reactivity:
| Property | Value |
|---|---|
| Molecular Formula | C10H5BrN2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | 6-bromoisoquinoline-4-carbonitrile |
| InChI Key | SHYNKGAIELUREC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=CC(=C2C=C1Br)C#N |
6-Bromoisoquinoline-4-carbonitrile finds applications across various scientific fields:
6-Bromoisoquinoline-4-carbonitrile (CAS 2973762-52-4) is primarily synthesized via sequential functionalization of the isoquinoline core. The most established approach involves:
Alternative routes include:
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential Bromination-Cyanation | NBS → CuCN | 65–75 | Regioselective C6 functionalization |
| One-Pot Cyclization | Ethyl propiolate/PCl₃/Zn(CN)₂ | 55–60 | Fewer purification steps |
| Reductive Amination | Raney Ni/H₂ → Chloroformate | 40–50 | Access to saturated analogs |
Solvent and Catalyst Innovations:
Temperature and Time Controls:
Industrial Scalability:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: